

IKZF1-degrader-2 chemical structure and properties

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Compound of Interest

Compound Name: IKZF1-degrader-2

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An In-depth Technical Guide to IKZF1-degrader-2

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **IKZF1-degrader-2**, a novel molecular glue degrader targeting the Ikaros family zinc finger 1 (IKZF1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.

Chemical Structure and Properties

IKZF1-degrader-2, also referred to as Compound 3, is an isoindolinone derivative with potent anti-cancer properties. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Compound Name	IKZF1-degrader-2 (Compound 3)	
CAS Number	2915330-86-6	N/A
Molecular Formula	C ₃₃ H ₃₀ FN ₅ O ₅	N/A
Molecular Weight	595.62 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A

Biological Activity

IKZF1-degrader-2 is a highly potent molecular glue degrader that induces the degradation of IKZF1 protein. It exhibits significant anti-proliferative activity in multiple myeloma cell lines.

Anti-proliferative Activity

The inhibitory effect of **IKZF1-degrader-2** on cell proliferation was assessed in the NCI-H929 multiple myeloma cell line. The half-maximal inhibitory concentration (IC_{50}) was determined to be 0.8 nM. In comparison, the IC_{50} for pomalidomide was 102.3 nM, highlighting the superior potency of **IKZF1-degrader-2**.

Compound	IC_{50} (nM) in NCI-H929 cells
IKZF1-degrader-2 (Compound 3)	0.8
Compound 1	2.0
Compound 2	1.1
Pomalidomide	102.3

IKZF1 Degradation Activity

The ability of **IKZF1-degrader-2** to induce the degradation of IKZF1 protein was also evaluated in NCI-H929 cells. The half-maximal degradation concentration (DC_{50}) was determined to be 0.7 nM. This demonstrates a highly efficient degradation of the target protein. For comparison, the DC_{50} of pomalidomide was 79.5 nM.

Compound	DC_{50} (nM) for IKZF1 degradation
IKZF1-degrader-2 (Compound 3)	0.7
Compound 1	1.3
Compound 2	1.0
Pomalidomide	79.5

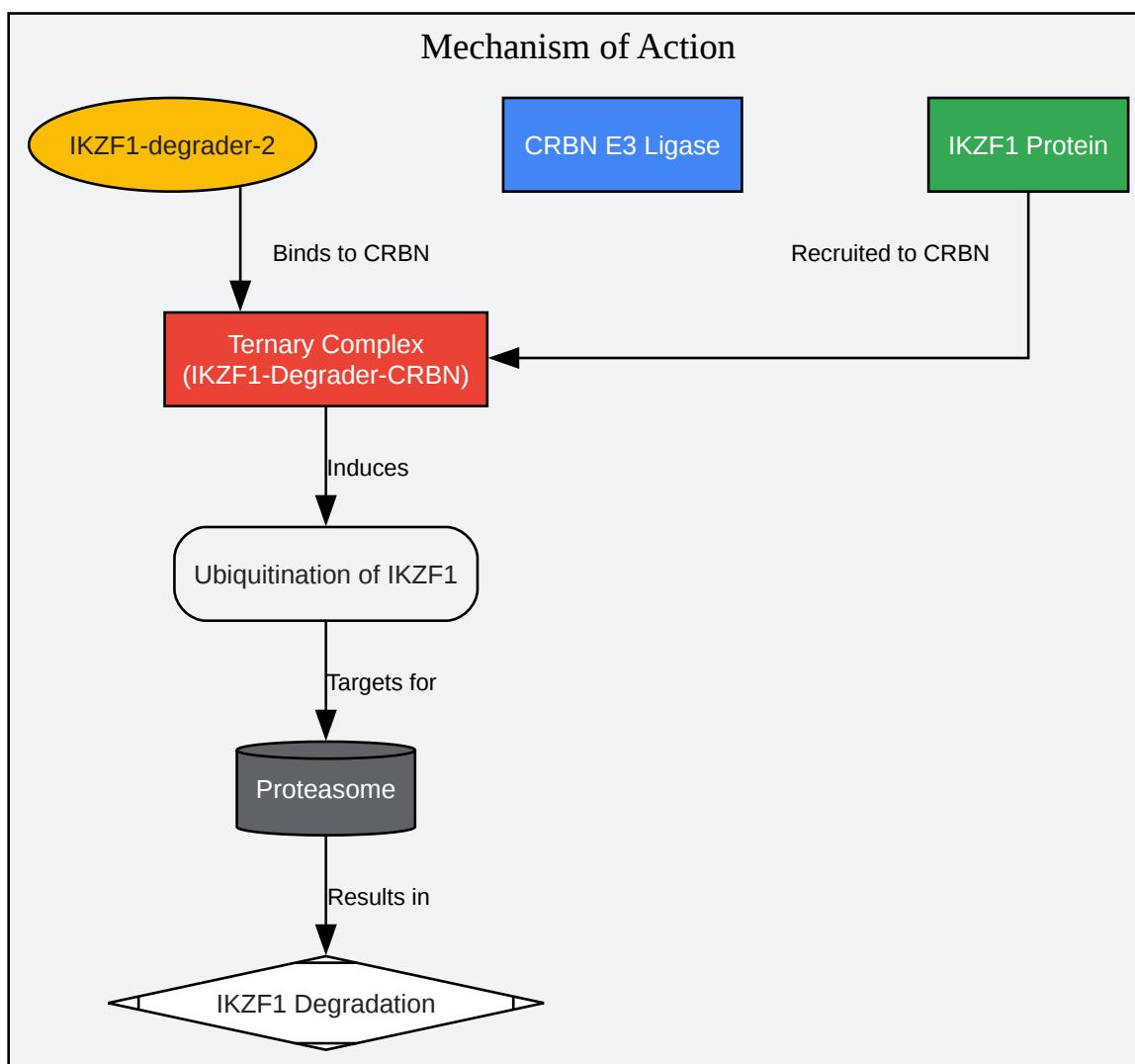
Pharmacokinetic Properties

A pharmacokinetic study of **IKZF1-degrader-2** was conducted in male Sprague-Dawley rats. The compound was administered both intravenously (i.v.) and orally (p.o.). The results indicate good pharmacokinetic properties, including high oral bioavailability.

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
T _{1/2} (h)	1.5	2.1
C _{max} (ng/mL)	325	458
AUC _{last} (ng·h/mL)	486	1875
Oral Bioavailability (F%)	-	77.1

Mechanism of Action: Molecular Glue-Mediated Degradation

IKZF1-degrader-2 functions as a molecular glue, a type of small molecule that induces an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. In this case, **IKZF1-degrader-2** facilitates the interaction between the Cereblon (CRBN) E3 ligase and IKZF1.



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Mechanism of action for **IKZF1-degrader-2**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

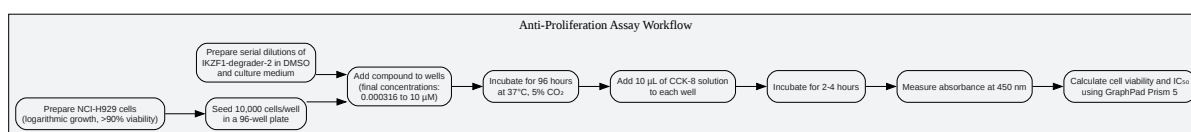
Synthesis of IKZF1-degrader-2 (Compound 3)

The synthesis of **IKZF1-degrader-2** was carried out in a manner analogous to the synthesis of "Compound 1" as described in patent WO2023025136A1, utilizing Intermediate 8 and

Intermediate 9 as starting materials. For detailed synthetic procedures, please refer to the aforementioned patent document.

In Vitro Anti-proliferative Activity Assay

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC₅₀) of **IKZF1-degrader-2** on the NCI-H929 multiple myeloma cell line.

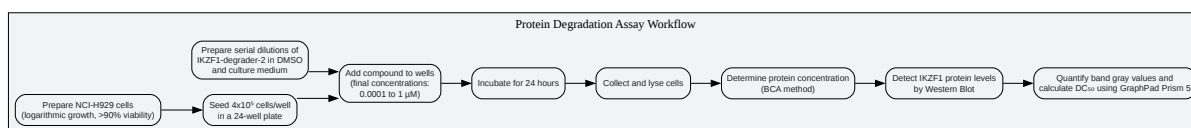


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Workflow for the in-vitro anti-proliferation assay.

IKZF1 Protein Degradation Assay (Western Blot)

This protocol outlines the procedure to determine the half-maximal degradation concentration (DC₅₀) of **IKZF1-degrader-2** in NCI-H929 cells via Western Blot analysis.

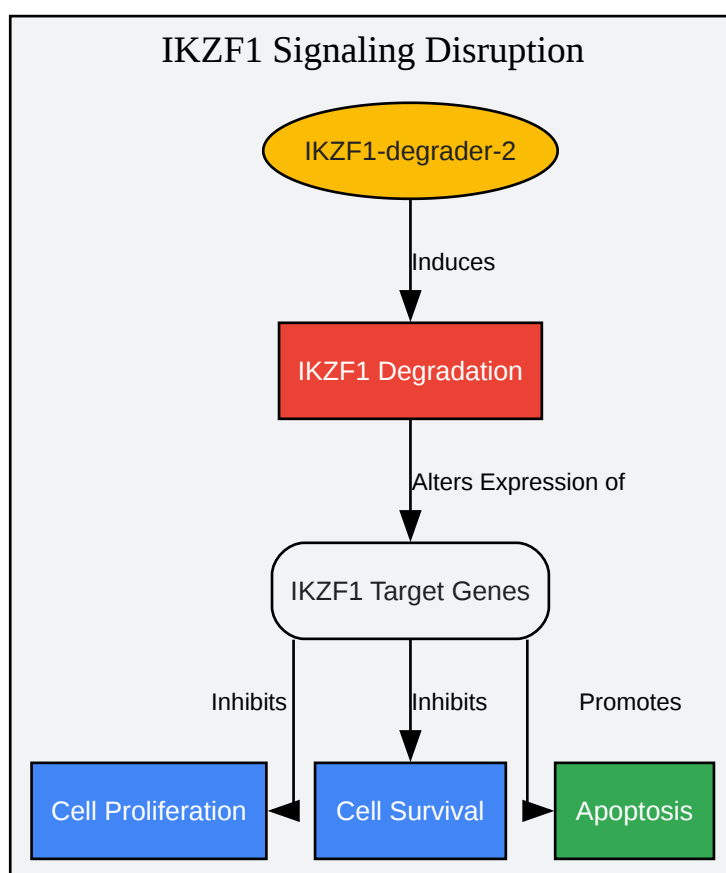


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Workflow for the IKZF1 protein degradation assay.

Signaling Pathway Context

IKZF1 is a critical transcription factor in hematopoietic cell development, particularly in the lymphoid lineage. Its dysregulation is implicated in various hematological malignancies. By inducing the degradation of IKZF1, **IKZF1-degrader-2** disrupts the downstream signaling pathways that are dependent on this transcription factor, ultimately leading to the inhibition of tumor cell proliferation and survival.



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Disruption of IKZF1 signaling by **IKZF1-degrader-2**.

grader-2.

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